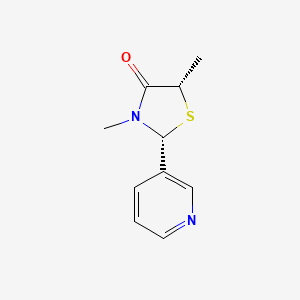
(2R,5S)-3,5-Dimethyl-2-(pyridin-3-yl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK 386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic, steroidal 5α-reductase inhibitor. It was first reported in 1994 and is a potent and selective inhibitor of 5α-reductase type I. This compound shows high selectivity for inhibition of human 5α-reductase type I over 5α-reductase type II .
Preparation Methods
The synthesis of MK 386 involves the preparation of 4,7β-dimethyl-4-aza-5α-cholestan-3-one. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Chemical Modifications: Various chemical modifications are performed to introduce the 4-aza functionality and the 7β-dimethyl group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to achieve the desired transformations.
Chemical Reactions Analysis
MK 386 undergoes several types of chemical reactions, including:
Reduction: As a 5α-reductase inhibitor, MK 386 is involved in the reduction of testosterone to dihydrotestosterone.
Substitution: The compound can undergo substitution reactions, particularly at the aza and methyl groups.
Oxidation: Oxidation reactions can occur at various positions on the steroidal backbone.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions .
Scientific Research Applications
Chemistry: It is used as a model compound to study the inhibition of 5α-reductase enzymes.
Biology: The compound is used to investigate the role of dihydrotestosterone in biological processes.
Medicine: MK 386 was under investigation for the treatment of androgen-dependent conditions such as acne and pattern hair loss (androgenic alopecia).
Mechanism of Action
MK 386 exerts its effects by selectively inhibiting the 5α-reductase type I enzyme. This enzyme catalyzes the reduction of testosterone to dihydrotestosterone, a potent androgen. By inhibiting this enzyme, MK 386 reduces the levels of dihydrotestosterone in serum and sebum without affecting dihydrotestosterone concentrations in semen . The molecular targets of MK 386 include the 5α-reductase type I enzyme, and the pathways involved are those related to androgen metabolism .
Comparison with Similar Compounds
MK 386 is compared with other 5α-reductase inhibitors such as finasteride and dutasteride:
Finasteride: A selective inhibitor of 5α-reductase type II, finasteride decreases dihydrotestosterone levels by about 70%.
Dutasteride: A non-selective inhibitor of both 5α-reductase type I and II, dutasteride decreases dihydrotestosterone levels by up to 98%.
The uniqueness of MK 386 lies in its selectivity for 5α-reductase type I, making it a valuable tool for studying the specific role of this enzyme in androgen metabolism .
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8/h3-7,10H,1-2H3/t7-,10+/m0/s1 |
InChI Key |
FZXAQGVGSAANBR-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


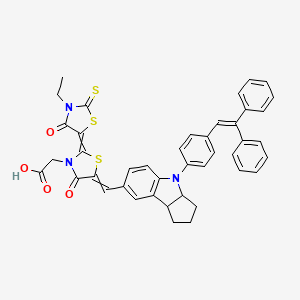
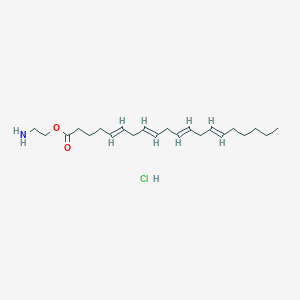

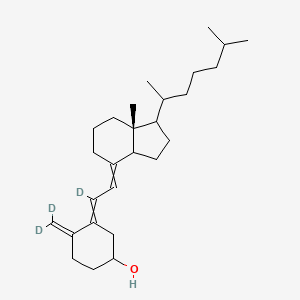
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14798998.png)
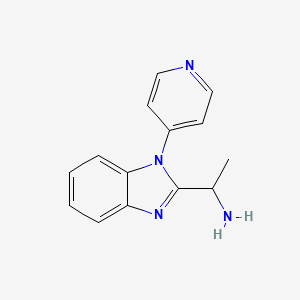
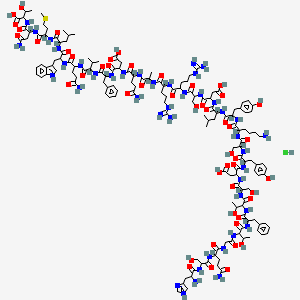
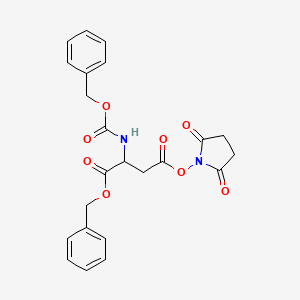
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
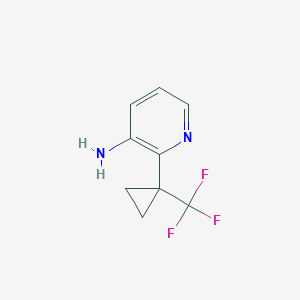
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
